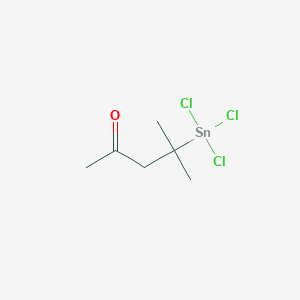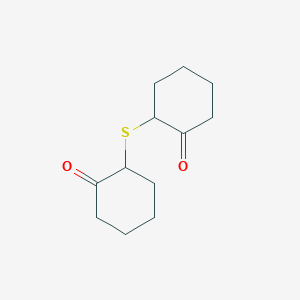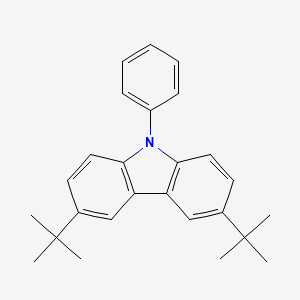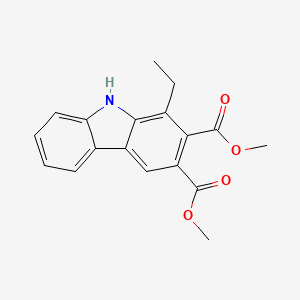![molecular formula C11H22NO5P B14612575 Butyl {[(diethoxyphosphoryl)methyl]imino}acetate CAS No. 60671-39-8](/img/structure/B14612575.png)
Butyl {[(diethoxyphosphoryl)methyl]imino}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl {[(diethoxyphosphoryl)methyl]imino}acetate is an ester compound characterized by its unique structure, which includes a butyl group, a diethoxyphosphoryl group, and an iminoacetate moiety. Esters are known for their pleasant odors and are commonly found in nature, contributing to the fragrances of fruits and flowers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl {[(diethoxyphosphoryl)methyl]imino}acetate typically involves nucleophilic acyl substitution reactions. One common method is the reaction of an acid chloride with an alcohol, which produces the ester along with hydrochloric acid as a byproduct . Another method involves the reaction of acid anhydrides or carboxylic acids with alcohols under acidic or basic conditions .
Industrial Production Methods
In industrial settings, the production of esters like this compound often involves large-scale esterification processes. These processes utilize catalysts such as sulfuric acid or p-toluenesulfonic acid to enhance the reaction rate and yield . The reaction conditions are carefully controlled to optimize the production efficiency and purity of the ester.
Chemical Reactions Analysis
Types of Reactions
Butyl {[(diethoxyphosphoryl)methyl]imino}acetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and alcohol.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Common reagents include water and acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride is a widely used reducing agent for esters.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Butyl {[(diethoxyphosphoryl)methyl]imino}acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of butyl {[(diethoxyphosphoryl)methyl]imino}acetate involves its interaction with specific molecular targets and pathways. For example, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of carboxylic acid and alcohol . In reduction reactions, the ester is reduced to a primary alcohol through the transfer of hydride ions from the reducing agent .
Comparison with Similar Compounds
Butyl {[(diethoxyphosphoryl)methyl]imino}acetate can be compared with other esters such as ethyl acetate and methyl butyrate:
Ethyl Acetate: Commonly used as a solvent and in the production of nail polish removers.
Methyl Butyrate: Known for its fruity aroma and used in flavorings and fragrances.
Properties
CAS No. |
60671-39-8 |
|---|---|
Molecular Formula |
C11H22NO5P |
Molecular Weight |
279.27 g/mol |
IUPAC Name |
butyl 2-(diethoxyphosphorylmethylimino)acetate |
InChI |
InChI=1S/C11H22NO5P/c1-4-7-8-15-11(13)9-12-10-18(14,16-5-2)17-6-3/h9H,4-8,10H2,1-3H3 |
InChI Key |
DEKTZRNHJBOCCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C=NCP(=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


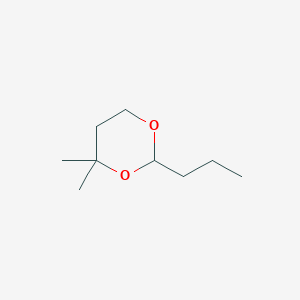
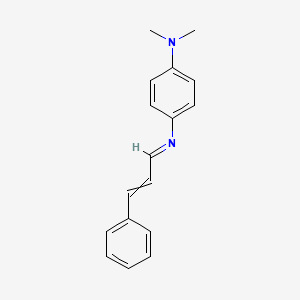
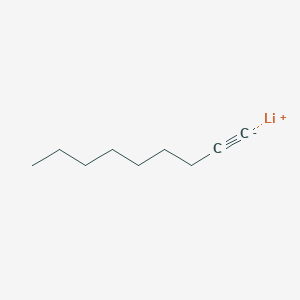
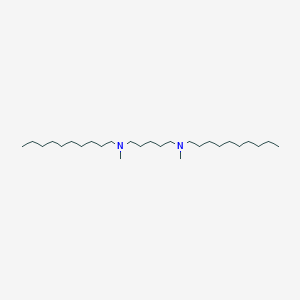
![Tetrazolo[1,5-a]quinazoline, 5-chloro-](/img/structure/B14612518.png)
![(2Z)-N-{3-[(1H-Indol-3-yl)sulfanyl]propyl}-1-methylpyrrolidin-2-imine](/img/structure/B14612526.png)

![2,3-Dimethyl-1,4-dihydropyridazino[1,2-b]phthalazine-6,11-dione](/img/structure/B14612543.png)


